

molecular structure and weight of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-1,1,2,2-tetrafluorobutane**

Cat. No.: **B145148**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-1,1,2,2-tetrafluorobutane** (CAS: 127117-30-0)

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **1-Bromo-1,1,2,2-tetrafluorobutane**. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from established chemical databases. It covers the compound's fundamental identifiers, delves into the specifics of its molecular weight and structure, discusses plausible synthetic strategies in the absence of published protocols, outlines its potential applications as a chemical intermediate, and provides detailed safety and handling information. The guide aims to serve as an authoritative resource, grounding its claims in verifiable data and providing clear, actionable information for laboratory and research settings.

Chemical Identity and Core Properties

1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated alkane characterized by a four-carbon chain with significant fluorine substitution and a terminal bromine atom. This unique combination of a reactive bromo- group and the electron-withdrawing effects of the tetrafluoroethyl moiety suggests its utility as a building block in specialized organic synthesis.

Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for **1-Bromo-1,1,2,2-tetrafluorobutane** are summarized below.

Identifier	Value	Source
IUPAC Name	1-bromo-1,1,2,2-tetrafluorobutane	[1]
CAS Number	127117-30-0	[2] [3]
Molecular Formula	C ₄ H ₅ BrF ₄	[1]
Canonical SMILES	CCC(C(F)(F)Br)(F)F	[1]
InChI	InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3	[1]
InChIKey	CKZRVAPVPPFLQX-UHFFFAOYSA-N	[1]

Physicochemical Data

The physical properties of the compound are dictated by its fluorinated nature and molecular mass. The high density is characteristic of brominated and fluorinated alkanes.

Property	Value	Source
Molecular Weight	208.98 g/mol	[1]
Density	1.612 g/cm ³	[1]
Boiling Point	134-144°C	[1]

Molecular Structure and Weight Elucidation

Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The value of 208.98 g/mol is derived from its molecular formula, C₄H₅BrF₄.

The calculation is as follows, using standard atomic weights:

- Carbon (C): $4 \times 12.011 \text{ u} = 48.044 \text{ u}$
- Hydrogen (H): $5 \times 1.008 \text{ u} = 5.040 \text{ u}$
- Bromine (Br): $1 \times 79.904 \text{ u} = 79.904 \text{ u}$
- Fluorine (F): $4 \times 18.998 \text{ u} = 75.992 \text{ u}$
- Total Molar Mass: $48.044 + 5.040 + 79.904 + 75.992 = 208.98 \text{ g/mol}$

This formula weight is essential for all stoichiometric calculations in experimental research, ensuring accurate molar concentrations and reaction yields.

Structural Analysis

The IUPAC name, **1-Bromo-1,1,2,2-tetrafluorobutane**, defines the precise arrangement of atoms. The structure consists of a central butane chain.

- Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms.
- Carbon-2 (C2): Bonded to two fluorine atoms.
- Carbon-3 (C3): Bonded to two hydrogen atoms.
- Carbon-4 (C4): A terminal methyl group, bonded to three hydrogen atoms.

The heavy substitution of electronegative fluorine atoms on C1 and C2 significantly influences the molecule's electronic properties, polarity, and reactivity. The C-Br bond at the C1 position is the primary site for nucleophilic substitution reactions.

Caption: 2D representation of **1-Bromo-1,1,2,2-tetrafluorobutane**.

Plausible Synthetic Approaches

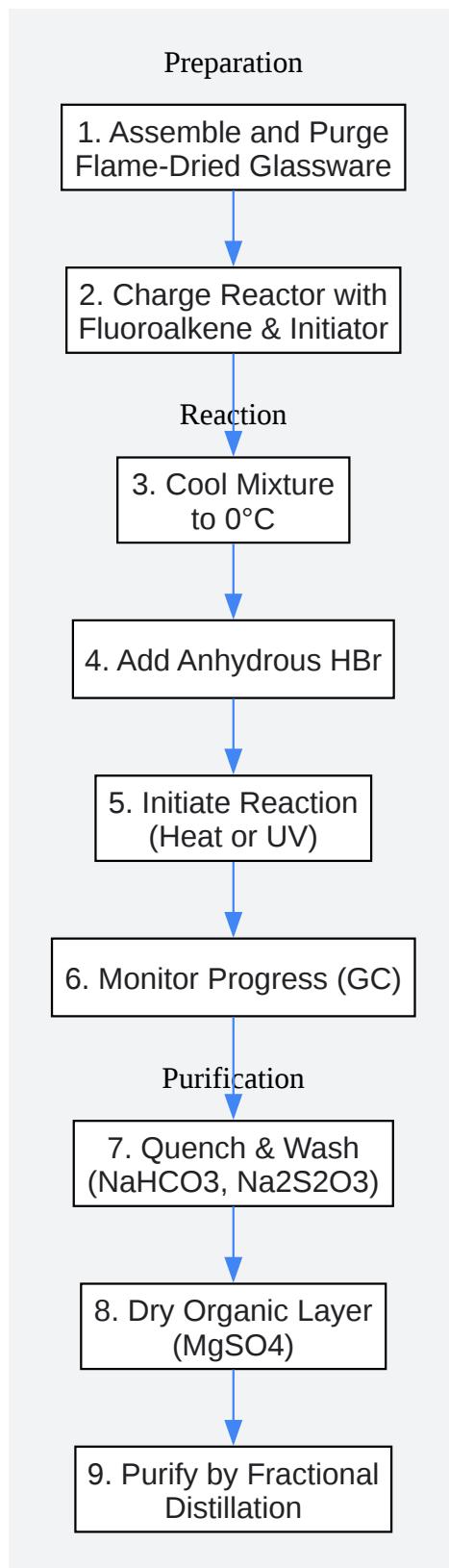
While specific, peer-reviewed synthesis protocols for **1-Bromo-1,1,2,2-tetrafluorobutane** are not readily available in chemical literature, its structure lends itself to established methodologies for the synthesis of bromo-fluoro-alkanes. A plausible and common approach

involves the anti-Markovnikov addition of hydrogen bromide (HBr) across a suitably functionalized fluoroalkene precursor, such as 3,3,4,4-tetrafluoro-1-butene, often initiated by radicals.

Exemplary Protocol: Radical-Initiated HBr Addition

This protocol is a representative example of how a compound like **1-Bromo-1,1,2,2-tetrafluorobutane** could be synthesized. It must be validated and optimized under controlled laboratory conditions.

Reaction Principle: $\text{CF}_2(\text{F}_2)\text{C}-\text{CH}=\text{CH}_2 + \text{HBr} \xrightarrow{-(\text{ROOR/UV})} \text{CF}_2(\text{F}_2)\text{C}-\text{CH}_2-\text{CH}_2\text{Br}$


Materials:

- 3,3,4,4-Tetrafluoro-1-butene (precursor)
- Hydrogen bromide (HBr), anhydrous
- Dibenzoyl peroxide or AIBN (radical initiator)
- Anhydrous, non-polar solvent (e.g., hexane or CCl_4)
- Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

- Reactor Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a dropping funnel. Purge the entire system with an inert gas.
- Precursor Charging: Dissolve a known molar quantity of 3,3,4,4-tetrafluoro-1-butene and a catalytic amount of the radical initiator (e.g., 1-2 mol%) in the anhydrous solvent within the flask.
- HBr Addition: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in a compatible solvent via the dropping funnel. Maintain a slight positive pressure of inert gas.

- **Initiation:** If using a chemical initiator, gently warm the reaction mixture as specified by the initiator's decomposition temperature. If using photochemical initiation, irradiate the flask with a suitable UV lamp.
- **Reaction Monitoring:** Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) by observing the consumption of the starting alkene.
- **Work-up:** Once the reaction is complete, quench by washing the mixture with a saturated sodium bicarbonate solution to neutralize excess HBr, followed by a wash with sodium thiosulfate to remove any residual bromine, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified via fractional distillation under reduced pressure to yield the final **1-Bromo-1,1,2,2-tetrafluorobutane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1-bromo-alkanes.

Potential Applications and Research Context

1-Bromo-1,1,2,2-tetrafluorobutane is best understood as a fluorinated building block or synthon. Its value lies in the orthogonal reactivity of its functional groups.

- Nucleophilic Substitution: The C-Br bond is a versatile handle for introducing the $-C_2F_4-$ CH_2CH_3 moiety into a larger molecule via S_N2 reactions. This is highly relevant in medicinal chemistry, where the incorporation of short fluorinated chains can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
- Organometallic Chemistry: It can be used to form Grignard reagents or organolithium species, which can then act as nucleophiles to form new carbon-carbon bonds, further expanding its synthetic utility.
- Material Science: Polyfluorinated compounds are precursors to polymers and materials with unique properties, such as low surface energy, high thermal stability, and chemical resistance. This compound could serve as a monomer or an additive in the development of novel fluoropolymers.

The presence of this compound in chemical supplier catalogs and its classification as a declarable substance by some industrial entities suggest its use in specialized, proprietary applications.^[4]

Safety, Handling, and Storage

As a halogenated organic compound, **1-Bromo-1,1,2,2-tetrafluorobutane** requires careful handling. The following information is derived from its GHS classification.

Hazard Identification

- H227: Combustible liquid.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures

A systematic approach to handling, outlined by the GHS precautionary statements, is mandatory for ensuring laboratory safety.

Category	Statement Code	Precautionary Statement
Prevention	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
	P261	Avoid breathing fumes, mist, spray, or vapors.
	P264	Wash skin thoroughly after handling.
	P271	Use only outdoors or in a well-ventilated area.
	P280	Wear protective gloves/protective clothing/eye protection/face protection.
Response	P302+P352	IF ON SKIN: Wash with plenty of soap and water.
	P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
	P312	Call a POISON CENTER or doctor/physician if you feel unwell.
	P332+P313	If skin irritation occurs: Get medical advice/attention.
	P362+P364	Take off contaminated clothing and wash it before reuse.

Storage	P403+P233	Store in a well-ventilated place. Keep container tightly closed.
P405	Store locked up.	
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Recommended Handling Procedures

- Engineering Controls: Always handle this chemical in a certified chemical fume hood to manage vapor inhalation risks.
- Personal Protective Equipment (PPE): Standard PPE includes nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Brominated Organic Compounds - Pharos [\[pharos.habitablefuture.org\]](http://pharos.habitablefuture.org)
- 3. chembk.com [chembk.com]
- 4. fsp.portal.covisint.com [fsp.portal.covisint.com]
- To cite this document: BenchChem. [molecular structure and weight of 1-Bromo-1,1,2,2-tetrafluorobutane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145148#molecular-structure-and-weight-of-1-bromo-1-1-2-2-tetrafluorobutane\]](https://www.benchchem.com/product/b145148#molecular-structure-and-weight-of-1-bromo-1-1-2-2-tetrafluorobutane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com